molecular formula C5H6N2O2 B096980 2-(1H-Pyrazol-1-Yl)Acetic Acid CAS No. 16034-48-3

2-(1H-Pyrazol-1-Yl)Acetic Acid

Cat. No.: B096980
CAS No.: 16034-48-3
M. Wt: 126.11 g/mol
InChI Key: LOSKNFQZTWYZHI-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)acetic acid (CAS: 16034-48-3) is a heterocyclic carboxylic acid featuring a pyrazole ring linked to an acetic acid moiety via a methylene bridge. This compound serves as a versatile intermediate in pharmaceutical synthesis and coordination chemistry due to its ability to act as a ligand or undergo further functionalization . Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic and steric properties, making it valuable in drug design and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid typically involves the reaction of pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sodium hydroxide or potassium carbonate can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-1-Yl)Acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

Anti-inflammatory and Analgesic Properties
2-(1H-Pyrazol-1-Yl)acetic acid has been extensively studied for its anti-inflammatory and analgesic effects. Research indicates that compounds with a pyrazole structure often exhibit these biological activities due to their ability to interact with enzymes involved in inflammatory pathways. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of pain and inflammation .

A notable study demonstrated that derivatives of pyrazol-1-acetic acid exhibited significant inhibition of inflammatory responses, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in certain assays . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory therapies with fewer side effects.

Potential as CRTh2 Antagonists
Another area of interest is the compound's role as a CRTh2 antagonist. A series of pyrazole acetic acid derivatives were synthesized and evaluated for their ability to block the chemoattractant receptor expressed on Th2 lymphocytes. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance the binding affinity and biological activity of these compounds, making them potential candidates for treating allergic conditions and asthma .

Case Studies

Several case studies illustrate the compound's effectiveness in various applications:

  • Anti-inflammatory Activity Assessment
    In a comparative study, various pyrazolone derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that compounds containing the this compound moiety showed superior efficacy compared to traditional NSAIDs like phenylbutazone, with higher inhibition rates observed in several assays .
  • CRTh2 Antagonist Development
    A series of modified 2-(1H-Pyrazol-1-Yl)acetic acids were evaluated for their potential as CRTh2 antagonists. The most promising candidates demonstrated significant activity in vitro, leading to further in vivo studies that confirmed their therapeutic potential against allergic responses .

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-Yl)Acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, the compound can bind to metal ions, forming coordination complexes that can be used in catalysis and other industrial applications .

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for tailored applications. Below is a detailed comparison of 2-(1H-pyrazol-1-yl)acetic acid with key analogs, supported by experimental data.

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Applications References
This compound 16034-48-3 C₅H₆N₂O₂ 126.11 Not reported Parent compound; unsubstituted pyrazole ring Pharmaceutical intermediate, ligand synthesis
2-(1H-Tetrazol-1-yl)acetic acid Not specified C₃H₄N₄O₂ 144.09 Not reported Tetrazole ring (4 nitrogen atoms); higher acidity Antibiotic precursors, coordination chemistry
2-(MIDA-boryl)-2-(4-phenyl-1H-pyrazol-1-yl)acetic acid Not specified C₁₆H₁₈BN₂O₄ 325.14 150–152 Boron-containing; enhances cross-coupling reactivity Suzuki-Miyaura reactions, drug intermediates
2-(1H-Pyrazol-3-yl)acetic acid hydrochloride 40704-11-8 C₅H₇ClN₂O₂ 162.58 Not reported Hydrochloride salt; improved solubility Bioactive molecule synthesis
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid 6645-69-8 C₆H₈N₂O₂ 140.14 Not reported Methyl substituent at pyrazole C4; increased lipophilicity Drug delivery systems, agrochemicals
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid Not specified C₇H₁₀N₂O₂ 154.17 Not reported Two methyl groups; steric hindrance, enhanced stability Stabilized intermediates, organometallic catalysts

Key Comparative Insights

Structural Modifications and Reactivity

  • Tetrazole vs. Pyrazole : Replacing the pyrazole with a tetrazole ring (as in 2-(1H-tetrazol-1-yl)acetic acid) increases nitrogen content, enhancing coordination capabilities and acidity, which is advantageous in metallodrug design .
  • Boron Integration : MIDA-boryl derivatives (e.g., 2-(MIDA-boryl)-2-(4-phenyl-1H-pyrazol-1-yl)acetic acid) introduce boron, enabling participation in cross-coupling reactions. This modification broadens utility in synthetic chemistry .
  • Substituent Effects : Methyl groups (e.g., 2-(4-methyl-1H-pyrazol-1-yl)acetic acid) enhance lipophilicity, improving membrane permeability in drug candidates. Conversely, steric bulk from 1,3-dimethyl groups (e.g., 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid) may stabilize intermediates but reduce reaction rates .

Physical Properties

  • Melting Points : Boron-containing derivatives exhibit higher melting points (e.g., 150–215°C for MIDA-boryl analogs) due to increased molecular rigidity and intermolecular interactions .
  • Solubility : Hydrochloride salts (e.g., 2-(1H-pyrazol-3-yl)acetic acid hydrochloride) offer superior aqueous solubility, critical for bioavailability in pharmaceuticals .

Biological Activity

2-(1H-Pyrazol-1-Yl)Acetic Acid (2-PAA) is an organic compound notable for its pyrazole core, which is widely recognized for its biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 2-PAA, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H6_6N2_2O2_2
  • Molecular Weight : 126.11 g/mol
  • Canonical SMILES : C1=CN(N=C1)CC(=O)O

The pyrazole ring in 2-PAA contributes significantly to its ability to interact with various biological targets, making it a candidate for drug development in areas such as inflammation and cancer treatment .

Biological Activities

Research indicates that 2-PAA exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound has been studied for its potential as a CRTh2 antagonist, which may help in treating allergic and autoimmune conditions. In vitro studies demonstrated that derivatives of pyrazole acetic acids could inhibit CRTh2 receptor activity, leading to reduced inflammatory responses .
  • Antitumor Activity : Various derivatives of pyrazole compounds have shown cytotoxic effects against cancer cell lines. For instance, compounds derived from 2-PAA were evaluated against HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines using the MTT assay, indicating significant cytotoxicity .
  • Mechanism of Action : The biological activity of 2-PAA can be attributed to its ability to form hydrogen bonds with biomolecules, mimicking natural substrates. This property enhances its interactions with various enzymes and receptors involved in disease pathways .

Structure-Activity Relationships (SAR)

Studies have indicated that the structural modifications of 2-PAA can lead to variations in biological activity. For example:

Compound NameMolecular FormulaUnique Features
2,2-Di(1H-pyrazol-1-yl)acetic acidC8_8H8_8N4_4O2_2Contains two pyrazole rings, enhancing biological activity.
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acidC9_9H10_10F3_3N3_3O2_2Incorporates trifluoromethyl groups, altering lipophilicity.
4-Iodo-1H-pyrazol-1-yl)acetic acidC5_5H6_6N2_2O2_2IHalogen substitution increases reactivity towards electrophiles.

These derivatives illustrate the versatility of pyrazole compounds and their potential applications in medicinal chemistry .

Case Studies

  • CRTh2 Antagonism : A study highlighted the synthesis of a series of pyrazole acetic acid derivatives that function as CRTh2 antagonists. The most promising candidates were advanced to in vivo testing after demonstrating potent anti-inflammatory effects in vitro .
  • Cytotoxic Evaluation : Another investigation into the cytotoxic properties of newly synthesized heterocyclic compounds bearing indole rings included derivatives of 2-PAA. The results showed significant inhibition of cell proliferation across multiple cancer cell lines, suggesting potential for further development as anticancer agents .
  • Autoimmune Disease Models : Research involving knockout mice models indicated that compounds related to 2-PAA could suppress symptoms associated with autoimmune diseases by modulating immune responses through RORγ expression pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-pyrazol-1-yl)acetic acid, and what factors influence reaction efficiency?

The compound is typically synthesized via nucleophilic substitution between pyrazole derivatives and haloacetic acids. For example, benzyl 2-(1H-imidazol-1-yl)acetate is produced by reacting 2-chloroacetate with imidazole under basic conditions . Optimization of reaction parameters (e.g., base selection, solvent polarity, and temperature) is critical for yield improvement. Continuous-flow synthesis, as demonstrated for structurally analogous triazole derivatives, can enhance sustainability and scalability by reducing reaction times and waste .

Q. How can researchers purify this compound, and what analytical techniques confirm its identity?

Purification often involves recrystallization or reverse-phase chromatography, as seen in related pyrazole-boronic acid derivatives . Characterization requires a combination of techniques:

  • NMR spectroscopy to verify substitution patterns (e.g., pyrazole ring protons at δ 6.2–7.8 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (using SHELX software ) to resolve ambiguities in tautomeric forms or regiochemistry.

Q. What are the key spectral and physicochemical properties of this compound?

The compound (C5H6N2O2) typically exhibits:

  • A melting point range of 140–160°C, consistent with related pyrazole-acetic acid derivatives .
  • Solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.
  • IR absorption bands at ~1700 cm<sup>−1</sup> (C=O stretch) and 3100–3300 cm<sup>−1</sup> (N–H/O–H stretches).

Advanced Research Questions

Q. How does this compound function in coordination chemistry, and what ligand design principles apply?

The pyrazole nitrogen and acetic acid oxygen atoms act as donor sites, forming stable complexes with transition metals (e.g., Co, Cu). For instance, tris(2-(1H-pyrazol-1-yl)phenyl)cobalt demonstrates tridentate coordination, enhancing catalytic activity in oxidation reactions . Ligand rigidity and electronic effects (e.g., substituents on the pyrazole ring) modulate metal-binding affinity and reactivity .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-acetic acid derivatives?

Discrepancies often arise from:

  • Reagent purity : Trace moisture can deactivate bases in nucleophilic substitutions.
  • Tautomerism : Pyrazole ring tautomers (1H vs. 2H) may lead to side products.
  • Workup protocols : Acidic or basic extraction conditions can influence recovery. Systematic optimization studies, such as DoE (Design of Experiments), are recommended to identify critical parameters .

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., substituent electronegativity, logP) with observed bioactivity. For example, pyrazole-pyrimidine hybrids exhibit cytoprotective antiulcer effects by modulating prostaglandin synthesis . In vitro assays (e.g., apoptosis induction in A549 lung cancer cells ) validate predictions.

Q. What crystallographic challenges arise in resolving the structure of this compound complexes?

Challenges include:

  • Disorder in the pyrazole ring : Mitigated by low-temperature data collection.
  • Hydrogen bonding networks : SHELXL refinement tools are essential for modeling interactions between acetic acid groups and solvent molecules.
  • Twinned crystals : Data integration from multiple crystals may be required .

Q. Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize side reactions.
  • Characterization : Combine XRD with DFT calculations to address electron density ambiguities.
  • Biological Testing : Use isogenic cell lines to isolate compound-specific effects from genetic variability .

Properties

IUPAC Name

2-pyrazol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSKNFQZTWYZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395444
Record name 2-(1H-Pyrazol-1-Yl)Acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16034-48-3
Record name 2-(1H-Pyrazol-1-Yl)Acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazol-1-ylacetic acid
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Synthesis routes and methods

Procedure details

50 g of pyrazole in 250 ml of abs. tetrahydrofuran is added dropwise in a nitrogen atmosphere within 1/2 hour at 20°-30°, with stirring and cooling, to 38.7 g of sodium hydride in 100 ml of abs. tetrahydrofuran. The reaction mixture is stirred for a further 3 hours at 40°; it is then cooled towards 5° and, with good cooling, 160.7 g of bromoacetic acid ethyl ester in 100 ml of abs. tetrahydrofuran is added dropwise at 0°-10° during 1 hour. Stirring is maintained overnight at room temperature; there is then added dropwise 150 ml of ethanol; stirring is continued for 1 hour, and the suspension is subsequently concentrated by evaporation. To the residue is added a solution of 74 g of NaOH tablets in 600 ml of 60% methanol (aqueous), and refluxing is carried out for 40 minutes. The solution is then cooled, and washed twice with 200 ml of ether. The aqueous phase is made acid to a congo-red indicator (about pH 2) with conc. hydrochloric acid at 5° with cooling, and the solution is continuously extracted during 24 hours with methylene chloride. The extract is concentrated by evaporation, and recrystallised from ether/tetrahydrofuran. The crystals melt at 167°-169°.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1H-Pyrazol-1-Yl)Acetic Acid
2-(1H-Pyrazol-1-Yl)Acetic Acid
2-(1H-Pyrazol-1-Yl)Acetic Acid
Reactant of Route 4
2-(1H-Pyrazol-1-Yl)Acetic Acid
Reactant of Route 5
2-(1H-Pyrazol-1-Yl)Acetic Acid
Reactant of Route 6
2-(1H-Pyrazol-1-Yl)Acetic Acid

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